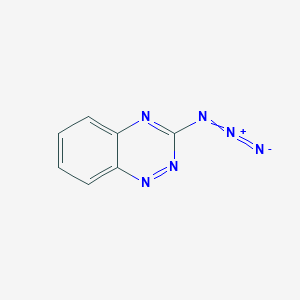

3-Azido-1,2,4-benzotriazine

Description

3-Azido-1,2,4-benzotriazine is a nitrogen-rich heterocyclic compound characterized by a benzotriazine core substituted with an azido (-N₃) group at the 3-position. Its synthesis often involves cyclization reactions, such as the transformation of 3-azido-1,2,4-triazines into tetrazolo[1,5-b][1,2,4]triazines under specific conditions . The azido group imparts unique reactivity, enabling applications in coordination chemistry and energetic materials, as seen in its use to synthesize zinc and cobalt coordination compounds .

Properties

CAS No. |

69365-63-5 |

|---|---|

Molecular Formula |

C7H4N6 |

Molecular Weight |

172.15 g/mol |

IUPAC Name |

3-azido-1,2,4-benzotriazine |

InChI |

InChI=1S/C7H4N6/c8-13-12-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H |

InChI Key |

WXMIAPASCAUZHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N=N2)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1,2,4-benzotriazine can be achieved through several methods. One common approach involves the treatment of the respective hetarylhydrazines with nitrous acid . Another method includes the substitution of good leaving groups at the third position of the 1,2,4-triazine ring with azide groups . Additionally, condensation of the azine moiety with a tetrazole ring is also a viable synthetic route .

Industrial Production Methods: Industrial production of 3-Azido-1,2,4-benzotriazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1,2,4-benzotriazine undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized under specific conditions.

Reduction: Reduction reactions can convert the azido group to an amine.

Substitution: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas or hydrazine for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often involve nucleophiles that can displace the azido group .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

3-Azido-1,2,4-benzotriazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-1,2,4-benzotriazine involves its ability to undergo azido-tetrazole tautomerism, which can lead to the formation of tetrazole isomers. This tautomerism is a key feature that influences the compound’s reactivity and interactions with other molecules . The molecular targets and pathways involved depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Tirapazamine (3-Amino-1,2,4-Benzotriazine 1,4-Dioxide)

Structural Differences: Tirapazamine features an amino (-NH₂) group at the 3-position and two oxygen atoms at the 1,4-positions, forming a dioxide moiety. In contrast, 3-azido-1,2,4-benzotriazine lacks oxygen substituents and has an azido group.

Pharmacological Activity :

Reactivity :

- Tirapazamine’s radical intermediates form stable covalent bonds with DNA, as shown by X-ray crystallography .

| Property | 3-Azido-1,2,4-Benzotriazine | Tirapazamine |

|---|---|---|

| Key Substituents | -N₃ at C3 | -NH₂ at C3; -O₂ at N1, N4 |

| Pharmacological Role | Limited data | Hypoxia-selective antitumor agent |

| Primary Reactivity | Cyclization to tetrazoles | Bioreductive radical formation |

3,3-Disubstituted 3,4-Dihydro-1,2,4-Benzotriazines

Structural Differences : These compounds feature a partially saturated benzotriazine core with substituents at the 3-position (e.g., spiro- or alkyl groups). Unlike 3-azido-1,2,4-benzotriazine, they lack the azido group and are prone to oxidation into aromatic derivatives .

6-Nitro-3-Phenyl-1,2,4-Benzotriazine

Structural Differences: A nitro (-NO₂) group at C6 and a phenyl group at C3 distinguish this compound.

3-Amino-7-Methyl-1,2,4-Benzotriazine

Structural Differences: Features an amino group at C3 and a methyl group at C5.

Properties :

- Used in coordination chemistry, similar to 3-azido-1,2,4-benzotriazine, but with distinct electronic effects due to the methyl substituent .

- Demonstrates how minor structural changes alter physicochemical behavior.

Key Findings and Contrasts

Substituent-Driven Reactivity: Azido groups enable cyclization (e.g., tetrazolo formation) , while amino/dioxide groups in tirapazamine promote bioreduction .

Pharmacological Potential: Tirapazamine’s hypoxia selectivity is unmatched by 3-azido-1,2,4-benzotriazine or disubstituted dihydro derivatives, underscoring the critical role of oxygen substituents .

Coordination Chemistry: Both azido and amino derivatives form metal complexes, but the azido group’s electron-withdrawing nature may influence ligand behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.